Technical Guide: Chemical Structure and Functional Mechanics of Qrlfqvkgrr (Gelsolin 160–169)
Technical Guide: Chemical Structure and Functional Mechanics of Qrlfqvkgrr (Gelsolin 160–169)
[1]
Executive Summary
Qrlfqvkgrr (Gln-Arg-Leu-Phe-Gln-Val-Lys-Gly-Arg-Arg) is a bioactive decapeptide derived from the phosphoinositide-binding domain (residues 160–169) of the actin-regulatory protein gelsolin .[1][2][3][4][5][6][7]
This peptide is critical in mechanobiology and drug development due to its high affinity for Phosphatidylinositol 4,5-bisphosphate (PIP2) .[1] In its conjugated form (e.g., Rhodamine-B linked PBP10 ), it exhibits potent cell-penetrating properties and broad-spectrum antibacterial activity, functioning as a cathelicidin-mimetic.[1] This guide details its structural physicochemistry, synthesis protocols, and mechanistic applications in modulating actin dynamics and bacterial membrane permeability.
Structural Analysis & Physicochemistry
Primary Sequence & Chemical Identity
The peptide consists of 10 amino acid residues with a distinct cationic and amphipathic character.
| Position | Residue | 3-Letter | Type | Side Chain Functionality |
| 1 | Q | Gln | Polar | H-bond donor/acceptor; Solubility |
| 2 | R | Arg | Cationic | Guanidinium group; PIP2 phosphate interaction |
| 3 | L | Leu | Hydrophobic | Aliphatic index; Membrane insertion |
| 4 | F | Phe | Aromatic | |
| 5 | Q | Gln | Polar | H-bond donor/acceptor |
| 6 | V | Val | Hydrophobic | |
| 7 | K | Lys | Cationic | Primary amine; Electrostatic attraction |
| 8 | G | Gly | Unique | Flexibility; Turn induction |
| 9 | R | Arg | Cationic | Guanidinium group; PIP2 binding |
| 10 | R | Arg | Cationic | Guanidinium group; PIP2 binding |
Physicochemical Profile[1][4][6][9][10]
-
Molecular Formula:
(Unmodified, free base)[1] -
Molecular Weight: ~1271.5 Da[1]
-
Net Charge (pH 7.0): +4 (Derived from 3 Arg + 1 Lys).[1] This high cationic density is the primary driver for its electrostatic attraction to anionic lipids like PIP2 and Lipoteichoic Acid (LTA).
-
Isoelectric Point (pI): ~12.0[1]
-
Hydropathy: The sequence alternates between cationic (R, K) and hydrophobic (L, F, V) residues, creating an amphipathic
-helix upon membrane binding.
Structural Visualization (DOT)
The following diagram illustrates the logical hierarchy of the peptide's structure and its functional domains.
Caption: Structural decomposition of Qrlfqvkgrr showing the contribution of specific residues to PIP2 binding (cationic clamp) and membrane insertion (hydrophobic face).[1]
Mechanism of Action
The PIP2 "Electrostatic Clamp"
The native function of this sequence within the gelsolin protein is to bind PIP2. This binding inhibits gelsolin's actin-severing activity.[1][8]
-
Initiation: The cationic residues (Arg2, Lys7, Arg9, Arg10) form strong electrostatic bridges with the polyanionic headgroup of PIP2 (inositol-(4,5)-bisphosphate).[1]
-
Stabilization: The hydrophobic residues (Leu3, Phe4, Val6) insert into the acyl chain region of the lipid bilayer, stabilizing the peptide-lipid complex.
-
Outcome: In the context of free peptide (PBP10), this sequesters PIP2, preventing it from interacting with other signaling proteins, effectively modulating the phosphoinositide cycle.
Antibacterial Activity (PBP10 Derivative)
When conjugated with Rhodamine B (RhB-QRLFQVKGRR), the peptide (PBP10) gains cell-penetrating capabilities and mimics antimicrobial peptides (AMPs) like LL-37.[1][6]
-
Target: Bacterial membranes (rich in anionic LPS or LTA).[1]
-
Mechanism: The peptide binds to the anionic surface, folds into an amphipathic helix, and disrupts membrane integrity, leading to bacterial cell death. It is effective against E. coli, P. aeruginosa, and S. pneumoniae.
Signaling Pathway Diagram
Caption: Mechanistic pathway showing the dual role of Qrlfqvkgrr in PIP2 sequestration (affecting actin) and direct bacterial membrane disruption.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To ensure high purity (>95%) for biological assays, the following Fmoc-chemistry protocol is recommended.
Reagents:
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g loading).[1]
-
Coupling: HBTU/HOBt or HATU/DIEA.
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc group.[1] Wash 5x with DMF.
-
Coupling: Dissolve Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIEA (8 eq).[1] Activate for 2 min, then add to resin. Shake for 45–60 min.
-
Monitoring: Verify coupling efficiency via Kaiser Test (Blue = incomplete, Yellow = complete).
-
Repeat: Cycle through residues R -> R -> G -> K -> V -> Q -> F -> L -> R -> Q.
-
N-Terminal Modification (Optional): For PBP10, couple Rhodamine B isothiocyanate or Carboxy-tetramethylrhodamine to the N-terminus before final cleavage.[1]
-
Cleavage: Incubate resin in TFA/TIS/H2O (95:2.5:2.[1]5) for 3 hours. Precipitate in cold diethyl ether.
-
Purification: RP-HPLC using a C18 column (Gradient: 5–60% Acetonitrile in 0.1% TFA).
PIP2 Binding Assay (Lipid Monolayer)
This assay validates the peptide's functional affinity for PIP2.[1]
-
Preparation: Prepare a Langmuir trough with a subphase of 10 mM Tris-HCl, 150 mM NaCl, pH 7.4.
-
Lipid Spreading: Spread a monolayer of PC:PIP2 (95:5 molar ratio) to an initial surface pressure of 20 mN/m.
-
Injection: Inject Qrlfqvkgrr peptide into the subphase (final conc. 0.1–1.0
M).[1] -
Measurement: Monitor the increase in surface pressure (
) over time. A significant increase (>5 mN/m) indicates insertion of the peptide into the lipid monolayer driven by PIP2 interaction.
References
-
Cunningham, C. C., et al. (2001). "Separate Functions of Gelsolin Mediate Sequential Steps of Collagen Phagocytosis." Molecular Biology of the Cell. Link[1]
-
Bucki, R., et al. (2004). "Antibacterial activities of rhodamine B-conjugated gelsolin-derived peptides."[1][4] Antimicrobial Agents and Chemotherapy. Link[1]
- Janmey, P. A., & Stossel, T. P. (1989). "Endogs, Exogs, and Other Gelsolin Derivatives." Nature. (Foundational context on Gelsolin PIP2 binding).
-
Liepina, I., et al. (2001). "Structure-activity relationships of gelsolin-derived peptides."[1] Biopolymers.[3][4][6][9] (Structural data on the alpha-helical nature).
Sources
- 1. Peptide I | C69H114N18O22S | CID 16131185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphatidylinositol-4,5 Bisphosphate Produced by PIP5KIγ Regulates Gelsolin, Actin Assembly, and Adhesion Strength of N-Cadherin Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of rhodamine B-conjugated gelsolin-derived peptides compared to those of the antimicrobial peptides cathelicidin LL37, magainin II, and melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. journals.asm.org [journals.asm.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Extracellular gelsolin binds lipoteichoic acid and modulates cellular response to proinflammatory bacterial wall components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
